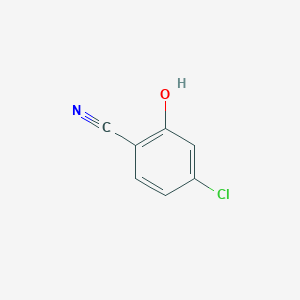

4-Chloro-2-hydroxybenzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUWKRUWTDAYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392519 | |

| Record name | 4-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-28-1 | |

| Record name | 4-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 4-Chloro-2-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Introduction and Chemical Identity

This compound, a bifunctional aromatic compound, possesses a unique electronic and structural profile arising from the interplay of its hydroxyl, chloro, and cyano substituents. These functional groups impart a specific reactivity profile that makes it an intriguing building block for the synthesis of more complex molecular architectures. Its structural isomers, such as 2-chloro-4-hydroxybenzonitrile and 4-chloro-3-hydroxybenzonitrile, exhibit distinct physical and chemical properties, underscoring the importance of precise positional chemistry in this class of compounds.

The accurate identification of this compound is crucial for any research or development endeavor. The compound is systematically named this compound according to IUPAC nomenclature.[1]

`dot digraph "4_Chloro_2_hydroxybenzonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,4!"]; node [shape=plaintext];

"benzene" [pos="0,0!", label=""];

"C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"];

"Cl" [pos="0,-2!", label="Cl"];

"OH" [pos="1.74,1!", label="OH"];

"CN" [pos="0,2!", label=

edge [dir=none]; "C1"--"C2"; "C2"--"C3"; "C3"--"C4"; "C4"--"C5"; "C5"--"C6"; "C6"--"C1";

"C4"--"Cl"; "C6"--"OH"; "C1"--"CN" [style=invis];

node [shape=none, fontsize=10]; caption [label="Chemical structure of this compound.", pos="0,-2.5!"]; } ` Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 30818-28-1 | [1] |

Thermal Properties

There is a significant discrepancy in the reported melting point of this compound in commercially available sources. This highlights the critical need for experimental verification of this property before use.

| Property | Value Range 1 | Value Range 2 | Source(s) |

| Melting Point | 76-79 °C | 148-152 °C | [2] |

This wide variation suggests potential impurities, isomeric confusion, or errors in the reported data. Researchers should perform their own melting point determination to ascertain the purity of their material.

| Property | Value | Source(s) |

| Boiling Point | 269.2 °C at 760 mmHg (Predicted) | |

| Flash Point | 116.6 °C (Predicted) |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble/Sparingly soluble | [2] |

| Organic Solvents | Soluble in ethanol, acetone, methanol, dichloromethane | [2] |

The phenolic hydroxyl group can participate in hydrogen bonding, which may influence its solubility in polar aprotic solvents.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the three different substituents. A broad singlet for the phenolic hydroxyl proton is also expected.

-

¹³C NMR: Resonances for the seven carbon atoms, including the quaternary carbons attached to the chloro, hydroxyl, and cyano groups, and the carbon of the nitrile group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, C-Cl stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Route: The Sandmeyer Reaction

A plausible and well-established method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-chlorophenol. This classical transformation is a cornerstone in aromatic chemistry for the introduction of a cyano group.[4]

The reaction proceeds via a two-step sequence:

-

Diazotization: The primary aromatic amine, 2-amino-4-chlorophenol, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound.

`dot digraph "Sandmeyer_Reaction" { graph [rankdir="LR", splines=true, size="7.6,3"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [label="2-Amino-4-chlorophenol"]; "Step1" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Intermediate" [label="Diazonium Salt Intermediate"]; "Step2" [label="Cyanation\n(CuCN)"]; "Product" [label="this compound"];

"Start" -> "Step1" [arrowhead=vee, color="#EA4335"]; "Step1" -> "Intermediate" [arrowhead=vee, color="#FBBC05"]; "Intermediate" -> "Step2" [arrowhead=vee, color="#34A853"]; "Step2" -> "Product" [arrowhead=vee, color="#4285F4"];

node [shape=none, fontsize=10, fontcolor="#5F6368"]; caption [label="Proposed synthesis of this compound via Sandmeyer reaction.", pos="3.8,-1.2!"]; } ` Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: A Generalized Procedure

-

Step 1: Diazotization of 2-Amino-4-chlorophenol

-

Dissolve 2-amino-4-chlorophenol in a suitable aqueous acid (e.g., 2 M HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.

-

-

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for the formation of a phenoxide, which can act as a nucleophile.

-

Aryl Chloride: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., high temperature and pressure or transition-metal catalysis).

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

Applications in Drug Discovery and Development

Substituted benzonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a precursor to other functional groups or act as a key binding element in interactions with biological targets.

While a direct and specific application of this compound as a starting material for a marketed drug has not been identified in the current literature search, its structural motifs are present in various biologically active molecules. Chlorinated aromatic compounds are prevalent in pharmaceuticals, often influencing the compound's metabolic stability and binding affinity.

The general class of chlorobenzonitriles serves as key intermediates in the production of a range of pharmaceuticals, including antihypertensive, anti-inflammatory, and antiviral drugs.[1] For instance, the related compound 4-chlorobenzonitrile is a known intermediate in the synthesis of various APIs.

The potential for this compound in drug discovery lies in its utility as a scaffold for generating libraries of compounds for screening. The three distinct functional groups offer handles for diverse chemical modifications, allowing for the exploration of structure-activity relationships.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with a well-defined structure and a range of predictable chemical properties. While there is a notable discrepancy in its reported melting point that warrants experimental clarification, its synthesis via the Sandmeyer reaction is a theoretically sound and established method. Although its direct application in the synthesis of specific commercial drugs is not prominently documented, its structural features make it a potentially valuable intermediate for the synthesis of novel chemical entities in drug discovery and other areas of chemical research. As with any chemical reagent, careful handling and thorough characterization are paramount for its effective and safe use.

References

Section 1: Nomenclature and Positive Identification

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile

Forward: This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation. It delves into the practical nuances of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights. The protocols and data presented herein are synthesized from authoritative sources to ensure reliability and reproducibility, empowering you to integrate this versatile building block into your research and development workflows with confidence.

Accurate identification is the bedrock of any chemical workflow. For this compound, there exists a notable potential for ambiguity in its cataloging that necessitates careful cross-referencing.

The chemically unambiguous IUPAC name for the target molecule is This compound . It is also commonly referred to by synonyms such as 5-Chloro-2-cyanophenol or 4-Chlorosalicylonitrile.

1.1. CAS Registry Number Verification

The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier. While the number 873-83-6 has been occasionally associated with this compound in some commercial listings, this is incorrect. Authoritative chemical databases and major suppliers, including PubChem and Sigma-Aldrich, definitively assign the CAS number 30818-28-1 to this compound.[1][2][3] The CAS number 873-83-6 correctly corresponds to 4-Aminouracil. Researchers must exercise diligence and use CAS No. 30818-28-1 for all procurement and database searches to ensure the correct material is sourced.

1.2. Molecular Structure

The structural formula provides the ultimate confirmation of identity.

Caption: Structure of this compound.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical properties and spectral signature of a compound is essential for designing purification strategies, confirming synthetic success, and ensuring proper handling.

2.1. Physicochemical Properties

The key properties of this compound (CAS 30818-28-1) are summarized below. The melting point has been a source of discrepancy in literature; the value of 155-156°C is cited by more reliable suppliers and is consistent with a crystalline, polar aromatic structure.[4]

| Property | Value | Source(s) |

| CAS Number | 30818-28-1 | [1][2][5] |

| Molecular Formula | C₇H₄ClNO | [1][4] |

| Molecular Weight | 153.57 g/mol | [5][6] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 155-156 °C | [4] |

| Boiling Point | 275.5 ± 25.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone. | |

| pKa (Phenolic H) | ~8-9 (Estimated) |

2.2. Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum is elusive, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy. This predicted data serves as a robust benchmark for quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative, showing three distinct signals in the aromatic region and one labile proton signal.

-

Aromatic Protons (3H): The benzene ring has three protons. We would expect a doublet for the proton adjacent to the hydroxyl group, a doublet for the proton adjacent to the chlorine, and a doublet of doublets for the proton situated between the chloro and cyano groups. The coupling constants (J-values) would be characteristic of ortho and meta coupling.

-

Phenolic Proton (1H): A broad singlet, typically downfield (>9 ppm), corresponding to the acidic hydroxyl proton. Its position is concentration-dependent and the peak will disappear upon a D₂O shake.

-

-

¹³C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals.

-

Aromatic Carbons (6C): Six signals corresponding to the benzene ring carbons. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm), while the carbon bearing the nitrile group will be upfield relative to other substituted carbons.

-

Nitrile Carbon (1C): A characteristic signal in the 115-120 ppm region.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is the hallmark of the phenolic hydroxyl group.

-

C≡N Stretch: A sharp, intense absorption peak around 2220-2240 cm⁻¹ confirming the presence of the nitrile functional group.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp peaks between 1450-1600 cm⁻¹.

-

Section 3: Synthesis Protocol: A Validated Approach

While multiple synthetic routes may exist, a highly reliable and industrially scalable method proceeds from the commercially available precursor, 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4).[7] This pathway leverages the classic Sandmeyer-type reaction, converting an aromatic amine into a hydroxyl group via a diazonium salt intermediate. This is a robust, well-understood transformation that provides high yields of the desired phenol.

Caption: Workflow for the synthesis of this compound.

3.1. Detailed Step-by-Step Methodology

-

Principle: This protocol is a self-validating system. The success of each step is confirmed by direct physical observation (temperature control, gas evolution, precipitation), ensuring process integrity before proceeding.

-

Step 1: Preparation of the Amine Salt Solution

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of 20% (v/v) sulfuric acid.

-

Cool the acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add 15.2 g (0.1 mol) of 2-Amino-4-chlorobenzonitrile.[7] Stir until a fine, uniform slurry of the amine salt is formed. Causality: Forming the soluble amine salt in situ ensures complete and rapid reaction in the subsequent diazotization step.

-

-

Step 2: Diazotization

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water.

-

Add this nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes.

-

CRITICAL: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition. Causality: The diazonium salt intermediate is thermally unstable. Exceeding 5 °C will lead to premature decomposition and the formation of significant impurities.

-

After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C to ensure the reaction goes to completion.

-

-

Step 3: Hydrolysis to the Phenol

-

Remove the ice bath and replace the dropping funnel with a condenser.

-

Slowly and carefully heat the diazonium salt solution to 80-90 °C using a heating mantle.

-

Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Causality: This thermal decomposition replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH) from the aqueous solvent. The evolution of N₂ gas is a direct indicator of product formation.

-

-

Step 4: Isolation and Purification

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acid and inorganic salts.

-

For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Dry the final product under vacuum at 50 °C.

-

Section 4: Core Applications in Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a high-value scaffold for the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the phenol, and the aromatic chloride.

The phenolic hydroxyl provides a handle for etherification, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of intricate bi-aryl systems common in modern drug molecules.[8]

Caption: Synthetic utility in building complex drug-like molecules.

This strategic combination of functional groups allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

-

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent moisture ingress.[4]

Section 6: References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. chembk.com [chembk.com]

- 4. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 5. Benzonitrile, 4-chloro-2-hydroxy- price,buy Benzonitrile, 4-chloro-2-hydroxy- - chemicalbook [m.chemicalbook.com]

- 6. Benzonitrile, 4-chloro-2-hydroxy- - CAS:30818-28-1 - Apexmol Technology Co.,Ltd [apexmol.com]

- 7. 2-アミノ-4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. patents.justia.com [patents.justia.com]

- 9. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile: Structure, Molecular Weight, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-hydroxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, offers a versatile platform for the construction of more complex molecular architectures.[2] The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a "privileged scaffold" in medicinal chemistry.[3] Understanding the precise structure, molecular weight, and spectral characteristics of this compound is fundamental for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and the analytical techniques employed for its characterization.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the C4 position, a hydroxyl group at the C2 position, and a nitrile group at the C1 position.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | [4] |

| Molecular Weight | 153.56 g/mol | [4] |

| CAS Number | 30818-28-1 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chloro-2-cyanophenol, 2-Hydroxy-4-chlorobenzonitrile | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 76 - 79 °C | [5] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile and the chlorine atom) influences its intermolecular interactions and, consequently, its physical properties and behavior in biological systems.

Molecular Visualization:

Caption: 2D structure of this compound.

Synthesis and Purification

While various methods exist for the synthesis of substituted benzonitriles, a common approach involves the cyanation of a corresponding halogenated phenol. The following is a representative, though generalized, protocol. The specific conditions may require optimization based on laboratory capabilities and desired purity.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material. A plausible route is the Sandmeyer reaction starting from 2-amino-5-chlorophenol.

Materials:

-

2-Amino-5-chlorophenol

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (use with extreme caution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath, dissolve 2-amino-5-chlorophenol in dilute hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for a specified time to ensure complete reaction.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product (as determined by thin-layer chromatography) and evaporate the solvent to yield pure this compound as a solid.

-

Causality Behind Experimental Choices:

-

The diazotization is carried out at low temperatures to prevent the unstable diazonium salt from decomposing.

-

The use of a copper(I) cyanide catalyst is crucial for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a nitrile.

-

Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons: Three signals in the range of δ 6.8-7.5 ppm.

-

One doublet for the proton ortho to the hydroxyl group.

-

One doublet of doublets for the proton between the hydroxyl and chloro groups.

-

One doublet for the proton ortho to the chloro group.

-

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield.

-

Nitrile Carbon: A signal around δ 115-120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectral Data:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak at m/z 153, corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 155 with an intensity of approximately one-third of the M⁺ peak is expected.

-

Fragmentation: Common fragmentation patterns would involve the loss of HCN (m/z 126) and CO (m/z 125).

Applications in Drug Discovery

Benzonitrile derivatives are integral to the development of a wide array of pharmaceuticals due to their versatile chemical reactivity and ability to participate in crucial biological interactions.[2][3] These compounds are often used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, the nitrile group can serve as a key anchoring point in enzyme active sites, mimicking the interactions of other functional groups.[6]

Conclusion

This compound is a key chemical intermediate with a well-defined structure and molecular weight. Its synthesis and purification can be achieved through established organic chemistry methodologies. A thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm its identity and purity before its application in further synthetic endeavors. The versatile nature of its functional groups makes it a compound of significant interest for researchers and professionals in the field of drug discovery and development, offering a gateway to a wide range of more complex and potentially bioactive molecules.

References

- 1. 4-Chlorobenzonitrile [anshulchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Chloro-2-hydroxybenzonitrile

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful application. This guide provides an in-depth technical overview of the solubility of 4-Chloro-2-hydroxybenzonitrile in organic solvents. While quantitative solubility data for this specific compound is not extensively published, this document synthesizes its known physicochemical properties and the foundational principles of solubility to offer a robust predictive and practical framework. Furthermore, it details a comprehensive, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules is intrinsically linked to its behavior in solution. The ability to dissolve this compound in an appropriate solvent is critical for a range of applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is paramount for efficient and controlled chemical reactions.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate profoundly impacts its bioavailability and the choice of delivery vehicle.

-

Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for many analytical techniques, such as chromatography and spectroscopy.

This guide will delve into the factors governing the solubility of this compound and provide a practical methodology for its quantitative determination.

Physicochemical Characteristics of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄ClNO | [1][2] |

| Molar Mass | 153.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 148 - 152 °C | [1] |

| pKa (phenolic -OH) | ~9 - 10 | [1] |

| Structure |

The presence of a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar chlorinated benzene ring gives this compound a distinct chemical personality that dictates its interactions with various solvents.

Theoretical Framework: Predicting Solubility Behavior

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone). The nitrogen atom of the nitrile (-CN) group can also act as a weak hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The nitrile group has a strong dipole moment, and the chloro and hydroxyl substituents also contribute to the overall polarity of the molecule. Polar solvents will interact favorably with these dipoles.

-

Van der Waals Forces: The aromatic ring and the chlorine atom contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Based on these principles, we can predict that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones. Its solubility in water is expected to be low due to the hydrophobic nature of the chlorinated benzene ring, a fact confirmed by qualitative observations.[1]

Qualitative Solubility Profile

While precise quantitative data is sparse, the available literature provides a general overview of the solubility of this compound.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Water | Water | Low solubility, sparingly soluble | [1] |

| Alcohols | Ethanol, Methanol | Soluble | [1][3] |

| Ketones | Acetone | Soluble | [3] |

| Halogenated | Dichloromethane | Soluble | [1] |

This qualitative profile aligns with the theoretical framework, indicating a preference for polar organic solvents.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Steps

-

Preparation: To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time course experiment initially to determine the time required to reach a plateau in concentration.

-

Sample Collection: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification by Reverse-Phase HPLC

A robust method for quantifying this compound in the collected samples is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Suggested HPLC Conditions (Starting Point)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. Adding 0.1% formic acid can improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (typically around its λmax).

Calibration

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The concentration of the experimental samples can then be determined from this curve.

Data Interpretation and Reporting

The solubility (S) is calculated from the measured concentration (C) of the diluted sample and the dilution factor (DF):

S = C × DF

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must always be specified.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of the interplay between the solute's properties and the solvent's characteristics.

Caption: Intermolecular forces driving the solubility of this compound.

-

Solvent Polarity: As discussed, polar solvents will more effectively solvate the polar functional groups of the molecule, leading to higher solubility.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature. This can be a critical factor in processes like recrystallization.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions. A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical tools for researchers to confidently determine this crucial parameter. By understanding the interplay of its functional groups with different solvent classes and by employing the robust shake-flask method coupled with a reliable analytical technique like HPLC, scientists and drug development professionals can generate the precise solubility data required to advance their research and development efforts. The methodologies and principles outlined herein serve as a self-validating system for producing accurate and reproducible solubility profiles, a cornerstone of effective chemical and pharmaceutical science.

References

- 1. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]

- 2. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]

Synonyms for 4-Chloro-2-hydroxybenzonitrile (e.g., 4-Chloro-2-cyanophenol)

An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile: Nomenclature, Properties, and Synthetic Applications

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the precise understanding of molecular architecture and reactivity is paramount. Substituted benzonitriles are a class of organic compounds that serve as critical building blocks, or synthons, for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2] Among these, this compound stands out as a particularly versatile intermediate due to its trifunctional nature: a reactive nitrile group, an acidic phenolic hydroxyl group, and a chlorinated aromatic ring ripe for cross-coupling reactions.

This technical guide offers a comprehensive exploration of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data to explain the causality behind its chemical properties and synthetic utility. This document provides an authoritative grounding in its nomenclature, physicochemical characteristics, representative synthesis protocols, and safety considerations, ensuring a trustworthy and holistic understanding for its application in advanced chemical research.

Part 1: Nomenclature and Structural Elucidation

The unambiguous identification of a chemical compound is the foundation of reproducible science. This compound is subject to several naming conventions based on the prioritization of its functional groups according to IUPAC rules.

The primary IUPAC name is This compound .[3] This name designates the nitrile (-C≡N) group as the principal functional group (suffix "-nitrile"), which is assigned position 1 on the benzene ring. The hydroxyl (-OH) and chloro (-Cl) substituents are then named alphabetically as prefixes, with their positions numbered accordingly.

An alternative, and commonly encountered, synonym is 5-Chloro-2-cyanophenol .[3] In this construction, the hydroxyl group is treated as the principal functional group, giving the parent name "phenol". The nitrile group is then referred to as a "cyano" substituent. This nomenclature is frequently used in commercial listings and older literature. Understanding both naming systems is crucial for conducting thorough literature and patent searches.

The relationship between these naming conventions is visualized below.

A consolidated list of identifiers is essential for database searches and material procurement.

| Identifier Type | Value | Source |

| Primary IUPAC Name | This compound | PubChem[3] |

| Common Synonyms | 4-Chloro-2-cyanophenol, 5-Chloro-2-cyanophenol, 2-Cyano-5-chlorophenol, 2-hydroxy-4-chlorobenzonitrile | PubChem[3][4] |

| CAS Number | 30818-28-1 | PubChem[3] |

| Molecular Formula | C₇H₄ClNO | PubChem[3] |

| InChIKey | SMUWKRUWTDAYKS-UHFFFAOYSA-N | PubChem[3] |

Part 2: Physicochemical and Safety Data

The utility of a chemical intermediate is defined by its physical properties, which dictate reaction conditions, purification strategies, and storage requirements.

| Property | Value | Unit | Notes / Source |

| Molecular Weight | 153.57 | g/mol | PubChem[3] |

| Appearance | White to off-white solid/crystals | - | [5] |

| Melting Point | 76 - 79 | °C | [5] |

| Boiling Point | 269.2 (at 760 mmHg) | °C | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | - | [5][6] |

| pKa (Phenolic -OH) | ~9 - 10 | - | The phenolic proton is weakly acidic.[6] |

Safety and Handling Profile

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3][7]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5][6]

-

Part 3: Synthesis Methodology

The following workflow illustrates a plausible synthesis starting from the commercially available 2,5-dichloronitrobenzene . This multi-step process first introduces the nitrile group and then reduces the nitro group to an amine, which is subsequently converted to the target hydroxyl group via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile (Step 1)

This protocol is adapted from established procedures for the cyanation of dichloronitrobenzene.[10][11]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene (e.g., 1.20 mol, 230.4 g) and N,N-dimethylformamide (DMF, 80 mL).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add copper(I) cyanide (1.20 mol, 108 g). A catalytic amount of potassium cyanide (0.012 mol, 0.80 g) can be added to improve reaction kinetics.[10]

-

Causality Insight: DMF is used as a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and achieve the necessary reaction temperature. Copper(I) cyanide is the source of the nucleophilic cyanide.

-

-

Reaction Conditions: Heat the reaction mixture to 165-170 °C and maintain for approximately 4-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up and Isolation:

-

After cooling, the reaction mixture is poured into a solution of ethyl acetate or a similar organic solvent.[11]

-

The resulting precipitate, containing copper salts, is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

-

Purification: The crude residue is then purified, typically by column chromatography or recrystallization, to yield pure 4-chloro-2-nitrobenzonitrile.

Self-Validation Check: The success of this step is validated by obtaining a product with the correct mass spectrum and NMR signals corresponding to 4-chloro-2-nitrobenzonitrile, and the disappearance of the starting material peak in the chosen analytical method. Subsequent steps (reduction and diazotization/hydrolysis) are standard, well-documented organic transformations.

Part 4: Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile scaffold. The three distinct functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

Phenolic Hydroxyl Group: This group can act as a nucleophile in Williamson ether synthesis, be acylated to form esters, or serve as a directing group in further electrophilic aromatic substitution. Its acidity allows for salt formation, which can be crucial for modulating the solubility of drug candidates.

-

Nitrile Group: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the formation of heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

-

Aryl Chloride: The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries for high-throughput screening.

The combination of these features makes this compound a valuable intermediate for synthesizing compounds in areas such as antihypertensives, anti-inflammatories, and antivirals, where substituted aromatic cores are prevalent.[1]

References

- 1. 4-Chlorobenzonitrile [anshulchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 873-83-6 | Properties, Uses, Safety, Supplier China [nj-finechem.com]

- 6. Benzonitrile, 4-Chloro-2-Hydroxy- | Properties, Uses, Safety, Suppliers & Analysis - High Purity Chemical from China [nj-finechem.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. data.epo.org [data.epo.org]

- 11. prepchem.com [prepchem.com]

A Spectroscopic Guide to 4-Chloro-2-hydroxybenzonitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

4-Chloro-2-hydroxybenzonitrile is a substituted aromatic compound of significant interest in chemical synthesis, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a benzene ring functionalized with a nitrile (-C≡N), a hydroxyl (-OH), and a chlorine (-Cl) group, gives rise to a unique electronic and steric environment. A thorough understanding of its molecular architecture is paramount for predicting its reactivity and designing new synthetic pathways. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide moves beyond a simple cataloging of spectral data. It delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. By understanding the principles behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can gain a deeper and more predictive understanding of this and related molecules.

Molecular Structure and Spectroscopic Correlation

The interplay of the nitrile, hydroxyl, and chlorine substituents on the benzonitrile framework dictates the distribution of electron density and the local magnetic and vibrational environments of each atom. This, in turn, governs the appearance of the NMR, IR, and mass spectra. The following diagram illustrates the key structural features of this compound and the spectroscopic techniques that probe them.

Figure 1: Correlation of spectroscopic techniques with the structural information of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. The following data is predicted based on established substituent effects and analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and chlorine groups and the electron-donating effect of the hydroxyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.1-7.3 | d | ~2.0 (meta) |

| H-5 | ~6.9-7.1 | dd | ~8.5 (ortho), ~2.0 (meta) |

| H-6 | ~7.4-7.6 | d | ~8.5 (ortho) |

| OH | Variable (broad singlet) | s | - |

Causality behind the assignments:

-

The proton at position 6 (H-6) is ortho to the electron-withdrawing nitrile group, leading to a downfield shift.

-

The proton at position 5 (H-5) is ortho to the electron-donating hydroxyl group and meta to the nitrile group, resulting in an upfield shift relative to H-6.

-

The proton at position 3 (H-3) is ortho to the hydroxyl group and meta to the chlorine atom, also experiencing an upfield shift.

-

The coupling patterns arise from spin-spin interactions between adjacent protons. Ortho coupling (between H-5 and H-6) is typically larger than meta coupling (between H-3 and H-5).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CN) | ~100-105 |

| C-2 (C-OH) | ~155-160 |

| C-3 | ~115-120 |

| C-4 (C-Cl) | ~130-135 |

| C-5 | ~120-125 |

| C-6 | ~135-140 |

| C≡N | ~115-120 |

Causality behind the assignments:

-

The carbon attached to the hydroxyl group (C-2) is significantly deshielded and appears at the lowest field.

-

The carbon bearing the chlorine atom (C-4) is also deshielded.

-

The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range.

-

The remaining aromatic carbons show shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C≡N | 2220-2260 (sharp) | Stretching |

| C=C (aromatic) | 1450-1600 | Ring stretching |

| C-O | 1200-1300 | Stretching |

| C-Cl | 700-800 | Stretching |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and deduce its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (153.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at m/z 155 will be observed with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.[1]

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule may include the loss of:

-

HCN (m/z 27) from the molecular ion.

-

CO (m/z 28) from the molecular ion.

-

Cl (m/z 35/37) from the molecular ion.

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of this compound. This guide has detailed the expected spectral data and, more importantly, the underlying principles that govern the interaction of this molecule with different forms of electromagnetic radiation and high-energy electrons. By leveraging this understanding, researchers can confidently identify and characterize this important synthetic intermediate, paving the way for its effective utilization in the development of new chemical entities.

References

The Compass of Synthesis: A Technical Guide to 4-Chloro-2-hydroxybenzonitrile for the Modern Researcher

In the intricate world of drug discovery and development, the utility of a chemical intermediate is measured by its reactivity, versatility, and the precision with which it can be manipulated. 4-Chloro-2-hydroxybenzonitrile, a seemingly unassuming molecule, has emerged as a cornerstone in the synthesis of a diverse array of bioactive compounds, from targeted kinase inhibitors to vital agrochemicals. This guide provides an in-depth exploration of its chemical identity, safe handling protocols rooted in scientific principles, and its application in modern synthetic workflows.

Unveiling the Molecular Blueprint: Chemical and Physical Identity

This compound is a halogenated aromatic nitrile, a class of compounds that has garnered significant attention in medicinal chemistry.[1] Its structure, featuring a nitrile group and a hydroxyl group ortho to each other, and a chlorine atom in the para position, endows it with a unique reactivity profile.

| Property | Value | Source |

| Chemical Formula | C₇H₄ClNO | [2] |

| Molecular Weight | 153.56 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 148-152 °C | |

| Solubility | Soluble in some organic solvents like ethanol and acetone; insoluble in water. | |

| CAS Number | 30818-28-1 | [2] |

The juxtaposition of the electron-withdrawing nitrile and chlorine groups with the electron-donating hydroxyl group creates a nuanced electronic landscape across the benzene ring. This electronic arrangement is the very heart of its synthetic utility, dictating its behavior in various chemical transformations.

A Framework of Safety: Hazard Analysis and Risk Mitigation

The responsible use of any chemical reagent begins with a thorough understanding of its potential hazards. This compound is classified as harmful and an irritant, necessitating a stringent adherence to safety protocols.

GHS Hazard Classification: [2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The toxicity profile is a direct consequence of its chemical structure. The nitrile group, while a valuable synthetic handle, can be metabolized to release cyanide in vivo, a potent inhibitor of cellular respiration. Furthermore, as a halogenated aromatic compound, it carries the potential for skin and respiratory irritation.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The rationale behind each piece of equipment is grounded in mitigating specific exposure risks.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, which is a significant route of exposure. The aromatic and chlorinated nature of the molecule enhances its ability to penetrate the skin. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and the fine particulate nature of the solid, which can cause severe eye irritation. |

| Lab Coat | A chemically resistant lab coat. | To protect the skin and clothing from accidental spills. |

| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | To prevent inhalation of the dust or any potential vapors, which can cause respiratory tract irritation. |

Engineering Controls and Work Practices: A System of Proactive Safety

Beyond personal protective equipment, the laboratory environment itself must be engineered for safety.

-

Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are imperative in the immediate work area.[3]

-

Handling: Avoid creating dust when handling the solid material. Use appropriate tools for transfer and weighing.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed to prevent absorption of moisture.

In Case of Emergency: A Protocol for Rapid and Effective Response

Preparedness is paramount. In the event of an exposure or spill, a clear and practiced emergency plan is crucial.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3] |

Spill and Leak Procedures

A spill of this compound requires a calm and methodical response to prevent further contamination and exposure.

Caption: Workflow for handling a spill of this compound.

The Synthetic Chemist's Ally: Applications in Drug Development

The true value of this compound lies in its role as a versatile building block for complex molecular architectures. Its trifunctional nature allows for a variety of synthetic transformations, making it a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.

The Power of Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile and chlorine groups activates the aromatic ring towards nucleophilic attack. This makes the chlorine atom susceptible to displacement by a variety of nucleophiles, a cornerstone reaction in the construction of many drug scaffolds.[4][5] The hydroxyl group can also participate in reactions, often after protection, further expanding its synthetic utility.

Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction, a common transformation for this class of compounds in the synthesis of kinase inhibitors. This protocol is based on established principles and procedures for similar reactions.[6]

Reaction: Nucleophilic Aromatic Substitution of this compound with a generic amine (R-NH₂).

Materials:

-

This compound

-

Amine (R-NH₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

Environmental Stewardship: Responsible Disposal and Decontamination

The lifecycle of a chemical does not end with its use in an experiment. Responsible disposal is a critical aspect of laboratory safety and environmental protection.

Waste Disposal

Due to its halogenated nature and the presence of the nitrile group, all waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous waste.[7]

-

Liquid Waste: Collect all liquid waste, including reaction mixtures and chromatography fractions, in a designated, sealed container for halogenated organic waste.[5][8]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7]

Caption: Waste disposal flowchart for this compound.

Decontamination

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

-

Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinsate as hazardous waste.

-

Wash: Wash with a laboratory detergent and water.[9]

-

Final Rinse: Rinse with deionized water and allow to dry completely.

Conclusion: A Tool for Innovation

This compound is more than just a chemical; it is a key that unlocks new avenues in the synthesis of life-changing medicines and other valuable compounds. By understanding its properties, respecting its hazards, and mastering its reactivity, researchers can harness its full potential while ensuring the safety of themselves and the environment. This guide serves as a comprehensive resource to empower scientists in their pursuit of innovation, with safety and scientific integrity as their unwavering compass.

References

- 1. This compound | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. rdlaboratoryequipment.com [rdlaboratoryequipment.com]

The Benzonitrile Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzonitrile functional group, once viewed with circumspection in drug design due to theoretical metabolic concerns, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in crucial molecular interactions have cemented its role as a key pharmacophore in a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the applications of substituted benzonitriles, moving beyond a mere catalog of examples to offer a mechanistic understanding of their utility. We will delve into their role as bioisosteres, their application in targeted therapies such as oncology, and provide practical, field-tested experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile chemical entity.

The Physicochemical and Pharmacokinetic Profile of Benzonitriles: More Than a Simple Dipole

The nitrile group (-C≡N) imparts a unique set of properties to the benzene ring that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate. The strong electron-withdrawing nature of the nitrile moiety significantly influences the electron density of the aromatic ring, which can enhance π-π stacking interactions with protein targets and render the ring less susceptible to oxidative metabolism.[1][2]

One of the most valuable attributes of the benzonitrile group is its metabolic robustness. In most instances, the nitrile group is not readily metabolized and passes through the body unchanged.[3] This metabolic stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased systemic exposure.[2] Furthermore, the incorporation of a nitrile group can enhance the solubility of a compound compared to more lipophilic analogues, a critical factor in achieving good oral bioavailability.[2][3]

Benzonitrile as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[4][5] The benzonitrile moiety has proven to be an effective bioisostere for several key functional groups, including:

-

Carbonyl and Hydroxyl Groups: The nitrile's ability to act as a hydrogen bond acceptor allows it to mimic the interactions of carbonyl and hydroxyl groups with biological targets.[2][3] This is particularly valuable in the design of non-steroidal drugs that aim to replicate the binding of endogenous steroidal ligands.

-

Halogens: In certain contexts, the nitrile group can serve as a bioisosteric replacement for halogens, influencing the electronic properties of the aromatic ring in a similar fashion.

By acting as a bioisostere, the benzonitrile group allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while preserving or enhancing its desired biological activity.[4]

Key Therapeutic Applications of Substituted Benzonitriles

The versatility of the benzonitrile scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. This section will focus on two prominent examples in oncology: aromatase inhibitors and androgen receptor antagonists.

Aromatase Inhibitors for Estrogen-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[6] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, aromatase activity in peripheral tissues becomes the main driver of estrogen production. Consequently, inhibiting aromatase is a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer.[6][7]